molecular formula C25H25N7O B12467774 N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,3-dimethylphenyl)glycinamide

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,3-dimethylphenyl)glycinamide

Cat. No.: B12467774
M. Wt: 439.5 g/mol
InChI Key: NLEXPIYCLFVPBM-UHFFFAOYSA-N
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Description

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,3-dimethylphenyl)glycinamide is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes a triazine ring substituted with phenylamino groups and a glycinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,3-dimethylphenyl)glycinamide typically involves the following steps:

    Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with aniline derivatives under controlled conditions. This reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the substitution reactions.

    Introduction of the Glycinamide Moiety: The glycinamide group is introduced through a nucleophilic substitution reaction. This involves reacting the triazine intermediate with glycine derivatives in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,3-dimethylphenyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The phenylamino groups in the triazine ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted triazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized triazine derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,3-dimethylphenyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,3-dimethylphenyl)glycinamide involves its interaction with specific molecular targets. The triazine ring and phenylamino groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The glycinamide moiety may also play a role in enhancing the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Known for its use in the synthesis of advanced polymers and materials.

    2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-methoxyphenyl)-1,3,5-triazine: Used as a UV absorber in various industrial applications.

    Diethylhexyl butamido triazone: Commonly used as a UV filter in sunscreens and cosmetic products.

Uniqueness

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,3-dimethylphenyl)glycinamide stands out due to its unique combination of a triazine core with phenylamino and glycinamide groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H25N7O

Molecular Weight

439.5 g/mol

IUPAC Name

2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C25H25N7O/c1-17-10-9-15-21(18(17)2)29-22(33)16-26-23-30-24(27-19-11-5-3-6-12-19)32-25(31-23)28-20-13-7-4-8-14-20/h3-15H,16H2,1-2H3,(H,29,33)(H3,26,27,28,30,31,32)

InChI Key

NLEXPIYCLFVPBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)C

Origin of Product

United States

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